NADA-green

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

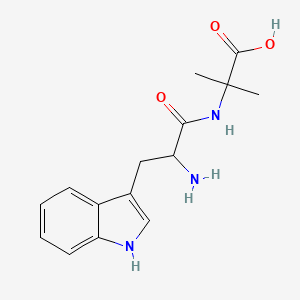

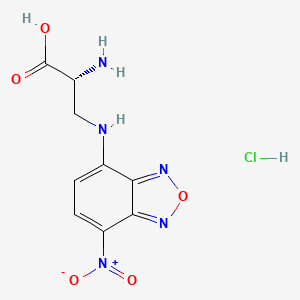

NADA-green, also known as 3-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-alanine hydrochloride, is a fluorescent D-amino acid. This compound is primarily used for labeling peptidoglycans in live bacteria. It is incorporated into bacterial cell walls during synthesis, resulting in strong peripheral and septal labeling of diverse bacterial cell populations without affecting their growth rate .

Aplicaciones Científicas De Investigación

NADA-green has a wide range of applications in scientific research:

Chemistry: Used as a fluorescent probe for studying peptidoglycan synthesis and bacterial growth.

Biology: Employed in fluorescence microscopy to label bacterial cell walls and study cell division.

Medicine: Utilized in the development of diagnostic tools for bacterial infections.

Industry: Applied in the production of fluorescent dyes and probes for various industrial applications .

Mecanismo De Acción

- Primary Targets : NADA-green is efficiently incorporated into the peptidoglycan of diverse bacterial species during peptidoglycan biosynthesis .

- Resulting Changes : By covalently binding to the peptidoglycan layer, this compound allows specific probing of bacterial growth with minimal perturbation .

Target of Action

Mode of Action

Pharmacokinetics

Análisis Bioquímico

Biochemical Properties

NADA-green plays a significant role in biochemical reactions, particularly in the biosynthesis of peptidoglycan in various bacterial species . The exact enzymes, proteins, and other biomolecules it interacts with are not specified in the available literature. Given its incorporation into peptidoglycan, it likely interacts with enzymes involved in peptidoglycan synthesis.

Cellular Effects

This compound influences cell function by allowing the probing of bacterial growth . It does not appear to significantly impact cell signaling pathways, gene expression, or cellular metabolism based on the available information. Its incorporation into peptidoglycan may indirectly influence these processes by affecting cell wall structure and function.

Molecular Mechanism

This compound exerts its effects at the molecular level by being incorporated into the peptidoglycan of diverse bacterial species during peptidoglycan biosynthesis . This likely involves binding interactions with enzymes involved in peptidoglycan synthesis. The exact mechanism of action, including any enzyme inhibition or activation and changes in gene expression, is not specified in the available literature.

Metabolic Pathways

This compound is involved in the metabolic pathway of peptidoglycan biosynthesis . It likely interacts with enzymes involved in this pathway. The effects of this compound on metabolic flux or metabolite levels are not specified in the available literature.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of NADA-green involves the incorporation of a fluorescent moiety into a D-amino acid. The specific synthetic route typically includes the following steps:

Formation of the benzoxadiazole ring: This involves the reaction of appropriate starting materials to form the benzoxadiazole ring structure.

Attachment of the nitro group: A nitro group is introduced to the benzoxadiazole ring to enhance its fluorescent properties.

Coupling with D-alanine: The benzoxadiazole derivative is then coupled with D-alanine to form the final product, this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk synthesis of intermediates: Large quantities of the benzoxadiazole intermediate are synthesized.

Optimization of reaction conditions: Reaction conditions such as temperature, pH, and solvent are optimized for large-scale production.

Purification: The final product is purified using techniques like high-performance liquid chromatography (HPLC) to achieve high purity levels

Análisis De Reacciones Químicas

Types of Reactions

NADA-green undergoes several types of chemical reactions, including:

Oxidation: The nitro group in this compound can undergo oxidation reactions under specific conditions.

Reduction: The nitro group can also be reduced to an amino group using reducing agents.

Substitution: The benzoxadiazole ring can undergo substitution reactions where the nitro group is replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Substitution reactions often require nucleophiles like amines or thiols under basic conditions

Major Products

Comparación Con Compuestos Similares

Similar Compounds

HADA (7-hydroxycoumarin-3-carboxylic acid): Another fluorescent D-amino acid used for labeling peptidoglycans.

TADA (7-diethylaminocoumarin-3-carboxylic acid): Similar to HADA but with different fluorescent properties.

FDAA (fluorescent D-amino acids): A general class of compounds including NADA-green, HADA, and TADA

Uniqueness

This compound is unique due to its specific excitation and emission wavelengths (450 nm and 555 nm, respectively), which provide strong fluorescence signals. This makes it particularly useful for fluorescence microscopy and other imaging techniques. Additionally, its incorporation into bacterial cell walls without affecting growth rate sets it apart from other fluorescent probes .

Propiedades

IUPAC Name |

(2R)-2-amino-3-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N5O5.ClH/c10-4(9(15)16)3-11-5-1-2-6(14(17)18)8-7(5)12-19-13-8;/h1-2,4,11H,3,10H2,(H,15,16);1H/t4-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKFVSANWNYYLLB-PGMHMLKASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NC[C@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN5O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trisodium;[[(1R,2R,3S,5S)-4-(6-amino-2-methylsulfanylpurin-9-yl)-2,3-dihydroxy-1-bicyclo[3.1.0]hexanyl]methoxy-oxidophosphoryl] phosphate](/img/structure/B609318.png)

![azane;[(1R,2S,4S,5S)-4-[2-iodo-6-(methylamino)purin-9-yl]-2-phosphonooxy-1-bicyclo[3.1.0]hexanyl]methyl dihydrogen phosphate](/img/structure/B609319.png)

![[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate](/img/structure/B609320.png)

![N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide](/img/structure/B609329.png)

![N-[3-[[5-Cyclopropyl-2-[[4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]propyl]cyclobutanecarboxamide hydrochloride](/img/structure/B609330.png)

![N-[3-[[5-cyclopropyl-2-[(2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)amino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;dihydrochloride](/img/structure/B609332.png)